molecular formula C10H13NO2 B112430 2-(4-Aminophenyl)butanoic acid CAS No. 29644-97-1

2-(4-Aminophenyl)butanoic acid

Cat. No. B112430
CAS RN: 29644-97-1
M. Wt: 179.22 g/mol
InChI Key: WAPLXGPARWRGJO-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)butanoic acid, also known as α-(p-Aminophenyl)butyric acid, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is a solid substance at room temperature .


Molecular Structure Analysis

The linear formula of 2-(4-Aminophenyl)butanoic acid is C10H13NO2 . This indicates that the molecule is composed of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

2-(4-Aminophenyl)butanoic acid is a solid at room temperature . It has a molecular weight of 179.22 and a density of 1.171±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

2-(4-Aminophenyl)butanoic acid and its derivatives are extensively used in pharmaceutical synthesis. For instance, 4-(3-Amino-2-carboxy phenyl) butanoic acid is a key intermediate in synthesizing thymidylate synthesis inhibitors, beneficial in cancer treatment due to their low cost and mild reaction conditions, making them suitable for industrial-scale production (Yuan Guo-qing, 2013). Similarly, 4,4-Bis(4-fluorophenyl) butanoic acid, another derivative, is crucial as a pharmaceutical intermediate, often prepared via Friedel-Crafts reactions (H. Fan, 1990).

Molecular Studies and Biological Activity

Molecular docking and vibrational studies on derivatives of butanoic acid, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, have shown promising nonlinear optical material properties. These studies also suggest the potential biological activity of these compounds, such as inhibiting Placenta growth factor (PIGF-1), indicating pharmacological importance (K. Vanasundari et al., 2018).

Antifungal and Antimicrobial Applications

Thiobutacin, a novel butanoic acid derivative, exhibits significant antioomycete and antifungal activities against various pathogens. This indicates the potential of such derivatives in developing new antimicrobial agents (Jung Yeop Lee et al., 2004). Additionally, N-Substituted-β-amino acid derivatives containing butanoic acid moieties have shown good antimicrobial activity against specific bacteria and fungi, further emphasizing the compound's relevance in antimicrobial research (Kristina Mickevičienė et al., 2015).

Application in Chemical Synthesis

Butanoic acid derivatives are used in various chemical synthesis processes. For example, the synthesis of Glufosinate, a herbicide, involves using butanoic acid derivatives in hydroformylation-amidocarbonylation reactions (T. Sakakura et al., 1991). Additionally, the demethylation process for synthesizing key intermediates in pharmaceuticals, like LY518674, utilizes butanoic acid derivatives in an organic solvent-free process, highlighting the environmental and synthetic benefits of these compounds (L. Delhaye et al., 2006).

Safety And Hazards

The safety information for 2-(4-Aminophenyl)butanoic acid indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(4-aminophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPLXGPARWRGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020312
Record name 2-(4-Aminophenyl)butanoic acid
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)butanoic acid

CAS RN

29644-97-1
Record name 4-Amino-α-ethylbenzeneacetic acid
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Record name Butyric acid, 2-(p-aminophenyl)-
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Record name 29644-97-1
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Record name 2-(4-Aminophenyl)butanoic acid
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Record name 2-(4-aminophenyl)butanoic acid
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Synthesis routes and methods

Procedure details

A solution of 2-(4'-nitrophenyl)butyric acid (6.99 g, 33.4 mmol) in 250 mL of EtOH and 0.5 g of 10% Pd-C was hydrogenated overnight at 55 psi. The solution was filtered and evaporated under vacuum to give 5.50 g (92%) of the desired product.
Quantity
6.99 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Yu, M Ren, P Li, J Zhou, N Li, X Li, H Fan - Chemical Engineering Science, 2023 - Elsevier
Hydrogenation still faces unmet technical challenges in relation to heterogeneous reactions and potential safety issues. In this work, a continuous flow Pd/C-catalyzed hydrogenation of …
Number of citations: 2 www.sciencedirect.com

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